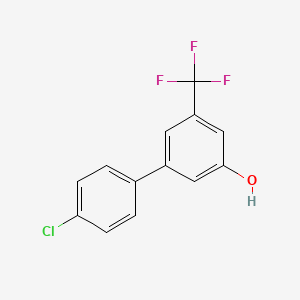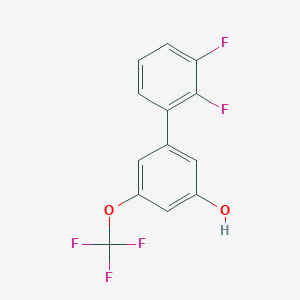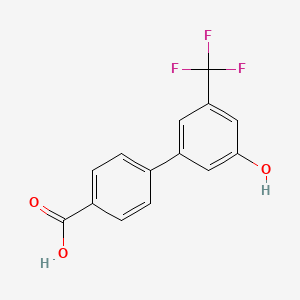
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (5-CFTP) is a synthetic compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-toxic molecule with a molecular weight of 225.2 g/mol and a melting point of 166-168 °C. 5-CFTP is used in a variety of scientific experiments, such as enzymatic assays, protein studies, and biochemical assays. The compound has a number of advantageous properties, such as high solubility in organic solvents, low reactivity, and high selectivity. Additionally, 5-CFTP has been used in medicinal applications, such as the development of drugs, and in the synthesis of other compounds.
科学的研究の応用
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. The compound has been used in enzymatic assays to study the activity of enzymes, such as cytochrome P450. Additionally, 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% has been used in protein studies, such as protein folding and protein-protein interactions. The compound has also been used in biochemical assays, such as enzyme-linked immunosorbent assays (ELISA) and fluorescence-based assays.
作用機序
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is thought that the compound can interact with the active sites of enzymes and proteins, leading to changes in their activity and structure. Additionally, the compound may interact with other molecules in the vicinity, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, the compound has been shown to interact with enzymes and proteins in a variety of ways. For example, 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the activity of cytochrome P450, an enzyme involved in drug metabolism. Additionally, the compound has been shown to interact with other molecules, such as DNA, leading to changes in their structure and function.
実験室実験の利点と制限
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% has a number of advantages for laboratory experiments. The compound is non-toxic and has a high solubility in organic solvents, which makes it easy to work with. Additionally, the compound is highly selective and has a low reactivity, which makes it ideal for use in a variety of scientific experiments. However, the compound is expensive and may not be suitable for some experiments.
将来の方向性
There are a number of potential future directions for 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95%. The compound could be used in the development of new drugs, as it has been shown to interact with enzymes and proteins in a variety of ways. Additionally, the compound could be used in the synthesis of other compounds, such as polymers and nanomaterials. Finally, the compound could be used in the development of new biochemical assays and protein studies.
合成法
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized from the reaction of 3-cyano-2-fluorophenol with trifluoromethanesulfonic anhydride in the presence of N,N-dimethylformamide (DMF). This reaction yields a white crystalline product with a purity of 95%. The reaction is carried out at room temperature and is generally considered to be a simple and efficient method.
特性
IUPAC Name |
2-fluoro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-13-8(7-19)2-1-3-12(13)9-4-10(14(16,17)18)6-11(20)5-9/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHLXBLHRKBCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686596 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261949-12-5 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














